4-((4-Hydroxyphenyl)(4-hydroxy-m-tolyl)methylene)cyclohexa-2,5-dien-1-one, sodium salt
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Overview
Description
4-((4-Hydroxyphenyl)(4-hydroxy-m-tolyl)methylene)cyclohexa-2,5-dien-1-one, sodium salt is a chemical compound with the molecular formula C20H15NaO3 and a molar mass of 326.32 g/mol . This compound is known for its unique structure, which includes both hydroxyphenyl and hydroxy-m-tolyl groups attached to a cyclohexa-2,5-dien-1-one ring. It is commonly used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Hydroxyphenyl)(4-hydroxy-m-tolyl)methylene)cyclohexa-2,5-dien-1-one, sodium salt typically involves the condensation of 4-hydroxybenzaldehyde with 4-hydroxy-m-tolyl ketone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include the use of catalysts to speed up the reaction and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-((4-Hydroxyphenyl)(4-hydroxy-m-tolyl)methylene)cyclohexa-2,5-dien-1-one, sodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinones.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Substitution: The hydroxy groups in the compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Alkylated phenols.
Scientific Research Applications
4-((4-Hydroxyphenyl)(4-hydroxy-m-tolyl)methylene)cyclohexa-2,5-dien-1-one, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((4-Hydroxyphenyl)(4-hydroxy-m-tolyl)methylene)cyclohexa-2,5-dien-1-one, sodium salt involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and proteins can lead to anticancer activities by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: A precursor in the synthesis of the compound.
4-Hydroxy-m-tolyl ketone: Another precursor used in the synthesis.
Quinones: Oxidation products of the compound.
Alkylated phenols: Substitution products of the compound.
Uniqueness
What sets 4-((4-Hydroxyphenyl)(4-hydroxy-m-tolyl)methylene)cyclohexa-2,5-dien-1-one, sodium salt apart from similar compounds is its dual hydroxyphenyl and hydroxy-m-tolyl groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
84501-57-5 |
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Molecular Formula |
C20H15NaO3 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
sodium;4-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylphenolate |
InChI |
InChI=1S/C20H16O3.Na/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15;/h2-12,21,23H,1H3;/q;+1/p-1 |
InChI Key |
KEUMVQPFAKZHTG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C=CC(=O)C=C2)C3=CC=C(C=C3)O)[O-].[Na+] |
Origin of Product |
United States |
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